molecular formula C7H2BrClF4 B1627943 3-Bromo-2,4,5,6-tetrafluorobenzylchloride CAS No. 292621-52-4

3-Bromo-2,4,5,6-tetrafluorobenzylchloride

Cat. No.: B1627943
CAS No.: 292621-52-4
M. Wt: 277.44 g/mol
InChI Key: AFJVCDLDDPSNFM-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5,6-tetrafluorobenzylchloride is a chemical compound with the molecular formula C7H2BrClF4. It is characterized by the presence of bromine, chlorine, and four fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,5,6-tetrafluorobenzylchloride typically involves the halogenation of a tetrafluorobenzene derivative. One common method is the bromination of 2,4,5,6-tetrafluorobenzyl chloride using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5,6-tetrafluorobenzylchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2,4,5,6-tetrafluorobenzylchloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5,6-tetrafluorobenzylchloride involves its reactivity towards nucleophiles and electrophiles The presence of electron-withdrawing fluorine atoms makes the benzene ring highly reactive, facilitating various chemical transformations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and properties. The combination of bromine, chlorine, and multiple fluorine atoms makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-3-4(10)2(1-9)5(11)7(13)6(3)12/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJVCDLDDPSNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)Br)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590719
Record name 1-Bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292621-52-4
Record name 1-Bromo-3-(chloromethyl)-2,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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